



# Time-Kill Curve Analysis of FPI-1523 Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FPI-1523 sodium	
Cat. No.:	B10861215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FPI-1523 sodium** is a novel, potent, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. As a derivative of avibactam, it demonstrates significant activity against a wide range of  $\beta$ -lactamase enzymes, including Class A, Class C, and some Class D enzymes. Furthermore, **FPI-1523 sodium** exhibits inhibitory activity against Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual mechanism of action makes **FPI-1523 sodium** a promising candidate for combating infections caused by multidrug-resistant bacteria.

Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the concentration-dependent and time-dependent killing kinetics of a new compound, aiding in the prediction of its potential clinical efficacy.

These application notes provide a detailed protocol for performing a time-kill curve analysis of **FPI-1523 sodium** against representative Gram-positive and Gram-negative bacteria.

### **Mechanism of Action**

**FPI-1523 sodium**'s antimicrobial activity stems from a dual-pronged attack on bacterial defenses. Firstly, it acts as a  $\beta$ -lactamase inhibitor.  $\beta$ -lactamase enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate  $\beta$ -lactam



antibiotics. **FPI-1523 sodium** forms a covalent, yet reversible, bond with the active site of these enzymes, protecting co-administered β-lactam antibiotics from degradation.[1][2][3] Secondly, **FPI-1523 sodium** directly inhibits Penicillin-Binding Protein 2 (PBP2).[4] PBP2 is a crucial transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Inhibition of PBP2 disrupts cell wall integrity, leading to cell lysis and bacterial death.[4]

# Mechanism of Action of FPI-1523 Sodium Inhibits Inhibits Hydrolyzed by Bacterial Cell PBP2 G-Lactamase Catalyzes Inhibited PBP2 Disruption leads to Cell Lysis

Click to download full resolution via product page

Caption: Dual mechanism of FPI-1523 sodium.

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination



Prior to performing the time-kill analysis, the MIC of **FPI-1523 sodium** against the selected bacterial strains must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

# **Time-Kill Curve Assay**

This protocol outlines the steps for conducting a time-kill curve assay to evaluate the bactericidal activity of **FPI-1523 sodium**.

- a. Materials:
- FPI-1523 sodium
- Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable agar medium
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile culture tubes or flasks
- Incubator (37°C) with shaking capabilities
- Spectrophotometer
- Micropipettes and sterile tips
- Spiral plater or manual plating equipment
- Colony counter
- b. Experimental Workflow:



# Preparation Prepare FPI-1523 Sodium Prepare Bacterial Inoculum Concentrations Incubation & Sampling Inoculate Cultures Incubate at 37°C with Shaking Sample at 0, 2, 4, 8, 24 hours Quantification & Analysis Perform Serial Dilutions Plate on Agar Incubate Plates Count Colonies (CFU/mL) Plot Log10 CFU/mL vs. Time

Time-Kill Curve Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for time-kill curve analysis.



### c. Detailed Procedure:

- Inoculum Preparation:
  - From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
  - Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-5 x 10<sup>8</sup> CFU/mL).
  - Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in the final test tubes.
- Preparation of FPI-1523 Sodium Concentrations:
  - Prepare a stock solution of FPI-1523 sodium in a suitable solvent (e.g., sterile water or DMSO).
  - Prepare serial dilutions of **FPI-1523 sodium** in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC.
  - Include a growth control tube containing no FPI-1523 sodium.
- Incubation and Sampling:
  - Add the prepared bacterial inoculum to each tube containing the different concentrations of FPI-1523 sodium and the growth control.
  - Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
  - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.
- Bacterial Enumeration:
  - Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.
  - Plate a defined volume (e.g., 100 μL) of the appropriate dilutions onto agar plates.



- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).

### Data Analysis:

- Calculate the mean log10 CFU/mL for each concentration at each time point.
- Plot the mean log<sub>10</sub> CFU/mL versus time for each concentration of FPI-1523 sodium and the growth control.
- Bactericidal activity is defined as a ≥3-log<sub>10</sub> (99.9%) reduction in the initial CFU/mL.
   Bacteriostatic activity is defined as a <3-log<sub>10</sub> reduction in the initial CFU/mL.

### **Data Presentation**

The following tables present hypothetical but plausible time-kill curve data for **FPI-1523 sodium** against a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium.

Table 1: Time-Kill Curve Data for **FPI-1523 Sodium** against Staphylococcus aureus ATCC 29213 (MIC =  $2 \mu g/mL$ )

Time (hours)	Growth Control (Log10 CFU/mL)	0.25x MIC (0.5 μg/mL) (Log <sub>10</sub> CFU/mL)	0.5x MIC (1 μg/mL) (Log <sub>10</sub> CFU/mL)	1x MIC (2 μg/mL) (Log <sub>10</sub> CFU/mL)	2x MIC (4 μg/mL) (Log <sub>10</sub> CFU/mL)	4x MIC (8 μg/mL) (Log <sub>10</sub> CFU/mL)
0	5.72	5.71	5.73	5.70	5.72	5.71
2	6.51	6.25	5.89	5.15	4.68	3.95
4	7.35	6.98	6.12	4.48	3.21	2.54
8	8.62	8.15	6.88	3.82	<2.00	<2.00
24	9.14	8.89	7.54	3.10	<2.00	<2.00



Table 2: Time-Kill Curve Data for **FPI-1523 Sodium** against Escherichia coli ATCC 25922 (MIC =  $1 \mu g/mL$ )

Time (hours)	Growth Control (Log <sub>10</sub> CFU/mL)	0.25x MIC (0.25 μg/mL) (Log <sub>10</sub> CFU/mL)	0.5x MIC (0.5 μg/mL) (Log <sub>10</sub> CFU/mL)	1x MIC (1 μg/mL) (Log <sub>10</sub> CFU/mL)	2x MIC (2 μg/mL) (Log <sub>10</sub> CFU/mL)	4x MIC (4 μg/mL) (Log <sub>10</sub> CFU/mL)
0	5.68	5.69	5.67	5.68	5.69	5.68
2	6.82	6.41	5.98	4.92	4.11	3.23
4	7.91	7.35	6.45	3.86	2.85	<2.00
8	8.95	8.52	7.12	2.99	<2.00	<2.00
24	9.42	9.11	7.89	<2.00	<2.00	<2.00

# **Interpretation of Results**

Based on the hypothetical data, **FPI-1523 sodium** demonstrates concentration-dependent and time-dependent bactericidal activity against both S. aureus and E. coli. At concentrations equal to or greater than the MIC, a significant reduction in bacterial viability is observed. Bactericidal activity (a  $\geq$ 3-log<sub>10</sub> reduction) is achieved at 2x and 4x the MIC for both organisms within 8 hours. At sub-MIC concentrations (0.25x and 0.5x MIC), **FPI-1523 sodium** exhibits bacteriostatic or limited bactericidal activity.

## Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the antimicrobial activity of novel compounds like **FPI-1523 sodium**. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug development. The potent, dual-mechanism of action of **FPI-1523 sodium**, targeting both  $\beta$ -lactamases and PBP2, underscores its potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Time-Kill Curve Analysis of FPI-1523 Sodium: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861215#time-kill-curve-analysis-with-fpi-1523-sodium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com